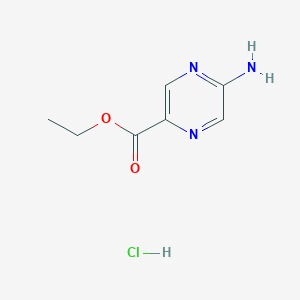

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of pyrazine, a six-membered heterocyclic compound with two nitrogen atoms . Pyrazine derivatives are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines, including 5-aminoaryl pyridines, has been reported via a ring cleavage methodology reaction . This method involves the remodeling of 3-formyl (aza)indoles/benzofurans, allowing the selective introduction of multiple functional groups .Molecular Structure Analysis

The molecular structure of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is based on the pyrazine scaffold. Pyrazine is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyrazine analogs can be improved by introducing various functional groups into the pyrazine scaffold .Chemical Reactions Analysis

Pyridine derivatives, including 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride, can undergo various chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of various pyrazine derivatives, demonstrating its utility in creating complex chemical structures. For instance, it has been involved in the preparation of pyrazole derivatives, which have shown potential as corrosion inhibitors for steel in acidic environments (Herrag et al., 2007).

- Additionally, the compound plays a role in the synthesis of pyrazinoic acid C-nucleosides, which are a unique class of nucleic acid analogues. These compounds have been evaluated for antiviral activities, showcasing the compound's relevance in medicinal chemistry (Walker et al., 1998).

Pharmacological Investigations

- While avoiding specific drug uses and dosages, it's notable that derivatives of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride have been synthesized for potential analgesic and anti-inflammatory activities. This indicates the compound's significance in the development of new pharmacological agents (Gokulan et al., 2012).

Material Science Applications

- The compound is also significant in material science, particularly in the development of metal complexes and coordination polymers. These applications demonstrate the compound's versatility beyond traditional chemical synthesis and pharmacology (Neels et al., 1997).

Future Directions

Pyridine derivatives, including 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride, have diverse applications in functional nanomaterials, as important ligands for organometallic compounds, and in asymmetric catalysis . They also play vital roles in drug design and synthesis . Therefore, future research could focus on exploring these areas further.

properties

IUPAC Name |

ethyl 5-aminopyrazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-2-12-7(11)5-3-10-6(8)4-9-5;/h3-4H,2H2,1H3,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQAVQIUBWQECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)

![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)

![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)